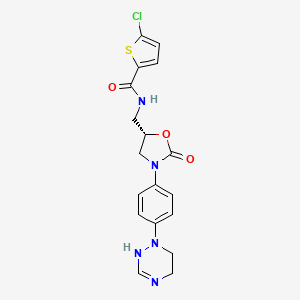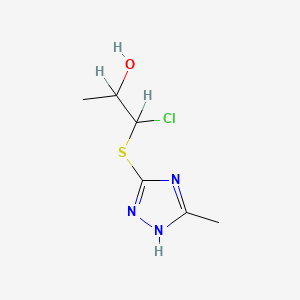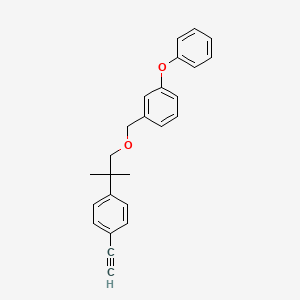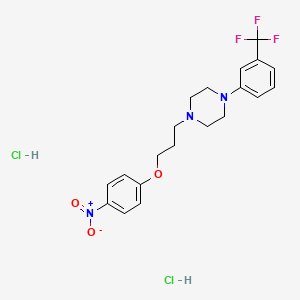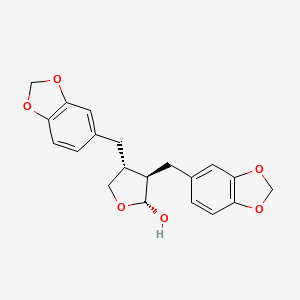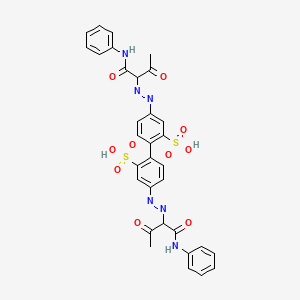
4,4'-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound with the molecular formula C32H28N6O10S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves the diazotization of 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid followed by coupling with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions in batch reactors. The process includes steps such as filtration, drying, and purification to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and sulfonated compounds .
Applications De Recherche Scientifique
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in plastics and other materials
Mécanisme D'action
The mechanism of action of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Yellow 44: Another azo dye with similar structural features and applications.
Disodium 5,5’-dimethyl-4,4’-bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant yellow color and stability make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
37678-92-5 |
|---|---|
Formule moléculaire |
C32H28N6O10S2 |
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H28N6O10S2/c1-19(39)29(31(41)33-21-9-5-3-6-10-21)37-35-23-13-15-25(27(17-23)49(43,44)45)26-16-14-24(18-28(26)50(46,47)48)36-38-30(20(2)40)32(42)34-22-11-7-4-8-12-22/h3-18,29-30H,1-2H3,(H,33,41)(H,34,42)(H,43,44,45)(H,46,47,48) |
Clé InChI |
NHVRARFGUBOUQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


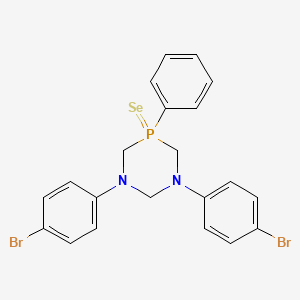
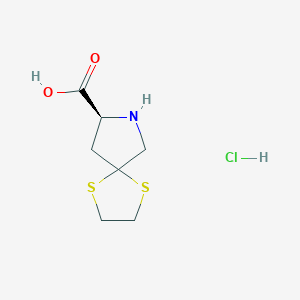
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
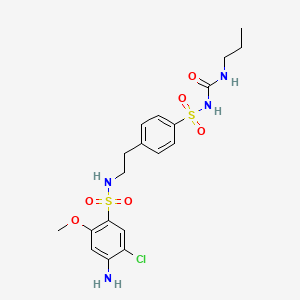


![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
